2-(2-Oxopyridin-1(2H)-yl)propanoic acid
Overview
Description
2-(2-Oxopyridin-1(2H)-yl)propanoic acid is a heterocyclic organic compound that features a pyridine ring fused with a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxopyridin-1(2H)-yl)propanoic acid typically involves the reaction of pyridine derivatives with propanoic acid under specific conditions. One common method involves the use of Grignard reagents to introduce the propanoic acid moiety into the pyridine ring. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxopyridin-1(2H)-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The pyridine ring allows for various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
2-(2-Oxopyridin-1(2H)-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 2-(2-Oxopyridin-1(2H)-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-proliferative effects are mediated through the inhibition of EGFR and VEGFR, leading to the induction of apoptosis in cancer cells. The compound activates pro-apoptotic proteins like Bax and suppresses anti-apoptotic proteins such as Bcl-2, thereby promoting cell death .
Comparison with Similar Compounds
2-(2-Oxopyridin-1(2H)-yl)propanoic acid can be compared with other similar compounds such as:
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds also exhibit potent biological activities and are used as fibroblast growth factor receptor (FGFR) inhibitors.
1H-Pyrazolo[3,4-b]pyridines: Known for their biomedical applications, these compounds share structural similarities and are used in various therapeutic areas.
The uniqueness of this compound lies in its specific structural configuration and its ability to interact with multiple biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(2-oxopyridin-1-yl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6(8(11)12)9-5-3-2-4-7(9)10/h2-6H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGZVLCLCSDDBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=CC=CC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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